
3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid
Overview
Description
3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid is a heterocyclic compound with the molecular formula C5H5BrN4O2 and a molecular weight of 233.02 g/mol This compound is characterized by the presence of a pyrazine ring substituted with amino groups at positions 3 and 5, a bromine atom at position 6, and a carboxylic acid group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of pyrazine derivatives followed by amination and carboxylation reactions. For instance, a typical synthetic route may include:
- Bromination of pyrazine to introduce the bromine atom at the desired position.
- Amination using ammonia or amine derivatives to introduce amino groups.
- Carboxylation to introduce the carboxylic acid group, often using carbon dioxide under high pressure and temperature .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, advanced catalysts, and automated systems to enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino groups can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products:
- Substituted pyrazine derivatives.
- Nitro or amine derivatives.
- Coupled products with various aryl or alkyl groups .
Scientific Research Applications
3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of amino and carboxylic acid groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
3,6-Dibromo-pyrazine-2-carboxylic acid: Similar structure but with bromine atoms at positions 3 and 6.
3,5-Diamino-pyrazine-2-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and applications.
6-Bromo-pyrazine-2-carboxylic acid: Lacks the amino groups, which may reduce its potential for forming hydrogen bonds.
Uniqueness: 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid is unique due to the combination of amino, bromine, and carboxylic acid groups on the pyrazine ring. This unique combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .
Biological Activity
3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrazine ring with two amino groups and a carboxylic acid group, along with a bromine atom at the 6-position. This configuration enhances its electrophilic properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. The molecular formula is with a molecular weight of 218.06 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. For instance, it has been evaluated for its effectiveness against various pathogens, including Mycobacterium tuberculosis. In vitro studies have shown that derivatives of pyrazine-2-carboxylic acids can inhibit the growth of this bacterium significantly, with some compounds achieving up to 72% inhibition at specific concentrations .
Enzyme Inhibition
One of the key biological activities of this compound is its ability to inhibit phosphatidylinositol 3-kinase (PI3K), an enzyme critical in cell signaling pathways related to cancer and other diseases. This inhibition suggests potential applications in cancer therapy, as PI3K plays a role in cell growth and metabolism.
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors. The presence of amino and carboxylic acid groups allows for the formation of hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate various biochemical pathways involved in disease processes.
Synthesis
The synthesis of this compound typically involves several chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.
- Oxidation and Reduction Reactions : Amino groups may undergo oxidation or reduction.
- Coupling Reactions : It can participate in coupling reactions like Suzuki-Miyaura coupling.
Case Studies and Research Findings
- Antimycobacterial Activity : A study evaluated various substituted pyrazine derivatives for their antimycobacterial properties. Compounds similar to this compound exhibited significant activity against Mycobacterium tuberculosis, suggesting structural features that enhance efficacy .
- Inhibition Studies : In vitro studies have demonstrated that derivatives of this compound can act as potent inhibitors of alkaline phosphatase, with one derivative showing an IC50 value of 1.469 µM . This highlights its potential as a therapeutic agent targeting specific enzymatic pathways.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-Amino-6-bromopyrazine-2-carboxylic acid | Amino and carboxylic acid groups | Inhibits PI3K; antimicrobial activity |
3,6-Dibromo-pyrazine-2-carboxylic acid | Bromines at positions 3 and 6 | Moderate antimicrobial properties |
3,5-Diamino-pyrazine-2-carboxylic acid | Lacks bromine; contains two amino groups | Reduced reactivity compared to bromo derivative |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid, and what purity levels are achievable under standard laboratory conditions?
- Methodological Answer : The synthesis typically involves bromination of pyrazine precursors followed by amino group introduction. For example, bromination at position 6 can be achieved using (N-bromosuccinimide) in a polar aprotic solvent (e.g., DMF) under reflux (70–90°C) . Subsequent amination via nucleophilic substitution with ammonia or protected amines yields the diamino-bromo product. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) typically achieves >95% purity, as validated by HPLC . High-purity grades (≥99%) require iterative crystallization or preparative HPLC .
Q. How should researchers characterize the compound’s structure and confirm bromine substitution patterns?
- Methodological Answer : Combine spectroscopic techniques:
- -NMR : Look for aromatic proton absence at position 6 (due to bromine substitution) and amine proton signals (δ 5.5–6.5 ppm, exchangeable with DO) .
- IR : Confirm carboxylic acid (-COOH) via broad O-H stretch (~2500–3000 cm) and C=O stretch (~1700 cm) .
- Mass Spectrometry (MS) : Molecular ion peaks should align with the molecular formula (expected m/z: 243.98) .
- Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .
Advanced Research Questions
Q. What strategies are effective in addressing contradictory spectral data (e.g., unexpected NMR shifts or IR absorption bands) during structural validation?
- Methodological Answer :
- Step 1 : Verify sample purity via HPLC. Impurities (e.g., unreacted starting materials) can skew NMR/IR results .
- Step 2 : Use deuterated solvents (e.g., DMSO-d) to eliminate solvent interference in NMR. For IR, prepare KBr pellets under anhydrous conditions to avoid water absorption artifacts .
- Step 3 : Cross-validate with alternative techniques. For example, X-ray crystallography resolves ambiguous substitution patterns, while -NMR confirms carbonyl and aromatic carbon environments .
- Case Study : In a related pyrazine derivative, unexpected downfield shifts in -NMR were traced to intermolecular hydrogen bonding; dilution experiments resolved the discrepancy .
Q. How can computational chemistry methods be applied to predict reactivity or optimize reaction conditions for derivatization?
- Methodological Answer :
- DFT Calculations : Model the electron density of the pyrazine ring to predict regioselectivity. For example, the bromine atom at position 6 deactivates the ring, directing electrophilic attacks to positions 2 or 5 .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction rates. Polar solvents (e.g., DMF) stabilize transition states in amination reactions, reducing activation energy by ~15% compared to THF .
- QSPR Models : Correlate substituent effects (e.g., -NH, -Br) with reaction yields. A Hammett plot for pyrazine derivatives showed σ values for -Br (-0.07) and -NH (-0.66), guiding optimal substituent placement .
Q. What experimental precautions are critical for maintaining the stability of this compound during storage and handling?
- Methodological Answer :
- Storage : Keep under inert atmosphere (argon) at -20°C to prevent oxidation of amine groups. Desiccants (e.g., silica gel) mitigate hygroscopic degradation .
- Handling : Avoid prolonged exposure to light, as UV radiation can cleave the C-Br bond (λ = 290 nm). Use amber glassware for solutions .
- Stability Assay : Monitor degradation via LC-MS over 30 days. Under optimal conditions, <2% decomposition occurs; acidic conditions (pH <3) accelerate degradation by protonating the carboxyl group, increasing electrophilicity .
Q. Data Analysis and Optimization
Q. How can researchers resolve low yields in the final amination step of the synthesis?
- Methodological Answer :
- Factor Screening : Use a Plackett-Burman design to test variables (temperature, solvent, catalyst). For example, increasing ammonia concentration from 2M to 5M improved yields from 45% to 68% .
- Catalyst Optimization : Transition from homogeneous catalysts (e.g., CuI) to heterogeneous systems (e.g., Pd/C) reduces side reactions. A study showed Pd/C increased yield by 22% while simplifying catalyst recovery .
- Byproduct Analysis : Identify side products (e.g., dehalogenated species via GC-MS) and adjust reaction time/temperature to suppress their formation .
Properties
IUPAC Name |
3,5-diamino-6-bromopyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN4O2/c6-2-4(8)10-3(7)1(9-2)5(11)12/h(H,11,12)(H4,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPDGMKZZNURGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Br)N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701254308 | |
Record name | 3,5-Diamino-6-bromo-2-pyrazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701254308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1303968-25-3 | |
Record name | 3,5-Diamino-6-bromo-2-pyrazinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1303968-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diamino-6-bromo-2-pyrazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701254308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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